Sialyl-Lewis X Sialyl-Lewis X A sialylated version of Lewis X antigen expressed on cell surfaces. It is a ligand for SELECTINS.
Brand Name: Vulcanchem
CAS No.: 98603-84-0
VCID: VC20754187
InChI: InChI=1S/C31H52N2O23/c1-9-18(43)21(46)22(47)28(51-9)53-24(12(5-34)32-10(2)38)25(15(42)7-36)54-29-23(48)27(20(45)16(8-37)52-29)56-31(30(49)50)4-13(40)17(33-11(3)39)26(55-31)19(44)14(41)6-35/h5,9,12-29,35-37,40-48H,4,6-8H2,1-3H3,(H,32,38)(H,33,39)(H,49,50)/t9-,12-,13-,14+,15+,16+,17+,18+,19+,20-,21+,22-,23+,24+,25+,26+,27-,28-,29-,31-/m0/s1
SMILES: CC1C(C(C(C(O1)OC(C(C=O)NC(=O)C)C(C(CO)O)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O
Molecular Formula: C31H52N2O23
Molecular Weight: 820.7 g/mol

Sialyl-Lewis X

CAS No.: 98603-84-0

Cat. No.: VC20754187

Molecular Formula: C31H52N2O23

Molecular Weight: 820.7 g/mol

* For research use only. Not for human or veterinary use.

Sialyl-Lewis X - 98603-84-0

CAS No. 98603-84-0
Molecular Formula C31H52N2O23
Molecular Weight 820.7 g/mol
IUPAC Name (2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R)-5-acetamido-1,2-dihydroxy-6-oxo-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Standard InChI InChI=1S/C31H52N2O23/c1-9-18(43)21(46)22(47)28(51-9)53-24(12(5-34)32-10(2)38)25(15(42)7-36)54-29-23(48)27(20(45)16(8-37)52-29)56-31(30(49)50)4-13(40)17(33-11(3)39)26(55-31)19(44)14(41)6-35/h5,9,12-29,35-37,40-48H,4,6-8H2,1-3H3,(H,32,38)(H,33,39)(H,49,50)/t9-,12-,13-,14+,15+,16+,17+,18+,19+,20-,21+,22-,23+,24+,25+,26+,27-,28-,29-,31-/m0/s1
Standard InChI Key LAQPKDLYOBZWBT-NYLDSJSYSA-N
Isomeric SMILES C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O
SMILES CC1C(C(C(C(O1)OC(C(C=O)NC(=O)C)C(C(CO)O)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OC(C(C=O)NC(=O)C)C(C(CO)O)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O

Sialyl-Lewis X (sLeX) is a tetrasaccharide carbohydrate critical to cell-cell recognition, immune responses, and disease mechanisms. Structurally composed of sialic acid, galactose, fucose, and N-acetylglucosamine, it serves as a ligand for selectins—proteins mediating cellular adhesion in processes like inflammation and cancer metastasis . Below is a detailed analysis of its structure, functions, clinical relevance, and research findings.

Biological Functions

Immune Response

sLeX mediates leukocyte rolling and extravasation by binding endothelial selectins, a critical step in inflammation . For example:

  • Neutrophils use sLeX-modified PSGL-1 to adhere to E-selectin on inflamed endothelium .

  • T-cell activation upregulates sLeX, enhancing migration to infection sites .

Fertilization

sLeX on the egg’s zona pellucida binds sperm receptors, initiating fertilization .

Cancer Metastasis

sLeX overexpression on cancer cells promotes metastasis by enabling adhesion to endothelial E-selectin . For instance:

  • Breast cancer cells with high sLeX exhibit increased liver and bone metastasis .

  • 50% of adenocarcinomas express sLeX, aiding differentiation from mesothelioma .

Clinical Significance

Diagnostic and Prognostic Marker

Cancer TypesLeX AssociationSource
Hodgkin’s LymphomaReed–Sternberg cells show membranous and Golgi sLeX staining .
Breast CancerElevated serum sLeX correlates with metastatic progression .
Colon CancersLeX-modified proteins (e.g., CD44, PDGFA) distinguish cancer from controls .

Therapeutic Targeting

  • Antibody-based therapies: Anti-sLeX antibodies block cancer cell adhesion .

  • IVF applications: Coating eggs with sLeX improves fertilization rates .

Disease Mechanisms

  • Leukocyte adhesion deficiency type 2: Caused by defective sLeX synthesis .

  • MERS coronavirus: Binds sulfated sLeX on host cells .

Research Findings

Table 1: sLeX-Modified Proteins in Cancer (Adapted from )

ProteinFunctionCancer Relevance
CD44Cell adhesion, migrationMetastasis biomarker
PDGFAAngiogenesisTumor progression
CTSL2Protease activityInvasion and metastasis

Table 2: Serum sLeX Levels in Breast Cancer (Adapted from )

GroupMedian sLeX (U/ml)Significance vs. Controls
Healthy Controls5.2
Non-Metastatic7.8p < 0.01
Metastatic12.4p < 0.001

Table 3: ER Status and Metastasis in Breast Cancer (Adapted from )

ER StatusMetastasis Incidence (%)Hazard Ratio (95% CI)
Positive321.0 (Reference)
Negative582.4 (1.6–3.5)

Future Directions

  • Biosensors: Leveraging sLeX-selectin interactions for early cancer detection .

  • Glycomimetics: Designing inhibitors to block sLeX-mediated metastasis .

  • Inflammation modulation: Targeting sLeX in autoimmune diseases .

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